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Compound of Interest

Compound Name: 2-Bromo-6-fluorobenzamide

Cat. No.: B177151

Introduction: The Strategic Utility of 2-Bromo-6-
fluorobenzamide

2-Bromo-6-fluorobenzamide is a highly versatile bifunctional building block in modern organic
synthesis and medicinal chemistry. Its strategic importance stems from the unique arrangement
of its functional groups: a benzamide, a fluorine atom, and a bromine atom. The ortho
relationship between the bromine and fluorine atoms, coupled with the amide group, imparts
distinct reactivity profiles that are leveraged in the construction of complex molecular
architectures.

The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions,
enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The
adjacent fluorine atom and amide group exert significant electronic and steric influence,
modulating the reactivity of the C-Br bond and influencing the conformation of the final
products. This combination is particularly valuable in the synthesis of pharmacologically active
compounds, most notably in the development of Poly(ADP-ribose) polymerase (PARP)
inhibitors, a class of anticancer drugs that target DNA repair pathways.[1][2][3]

This guide provides an in-depth analysis of 2-Bromo-6-fluorobenzamide, detailing its
physicochemical properties, safety protocols, and field-proven experimental methodologies for
its application in key synthetic transformations.

Physicochemical Properties & Safety Data
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A thorough understanding of the compound's properties and handling requirements is
paramount for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Data for 2-Bromo-6-fluorobenzamide

Property Value Source(s)
CAS Number 107485-63-2 [4][5][6]
Molecular Formula C7HsBrFNO [6]
Molecular Weight 218.03 g/mol [6]

Brown or off-white
Appearance ) [4]
solid/powder

Melting Point 154-156 °C [4]

Room Temperature, sealed in
Storage Temperature - [4]
dry conditions

Safety & Handling

2-Bromo-6-fluorobenzamide is classified as an irritant and requires careful handling to avoid
exposure.[7]

» Hazard Identification:

o Causes skin irritation (H315).[7]

o Causes serious eye irritation (H319).[7]

o May cause respiratory irritation (H335).[7]
o Personal Protective Equipment (PPE):

o Wear protective gloves, protective clothing, and safety glasses with side shields or
goggles.[7][8]

o If dust generation is unavoidable, use a NIOSH/MSHA-approved respirator.[7]
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» Handling & Storage:

o

Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

[¢]

Avoid breathing dust.[7]

[¢]

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

[e]

Store in a tightly sealed container in a dry, well-ventilated place.[8]
o First Aid Measures:

o Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists,
seek medical attention.[9][10]

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8][9]

o Inhalation: Move the person to fresh air. If you feel unwell, call a poison center or doctor.[9]

o Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel
unwell.[8]

Core Synthetic Applications: Palladium-Catalyzed
Cross-Coupling

The synthetic utility of 2-Bromo-6-fluorobenzamide is most profoundly demonstrated in
palladium-catalyzed cross-coupling reactions. The C-Br bond is more reactive towards the
crucial oxidative addition step in the catalytic cycle compared to a C-Cl bond, often allowing for
milder reaction conditions.[11] We will detail protocols for two of the most powerful and widely
used transformations: Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond
formation.

Application Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of a
C-C bond between an organohalide and an organoboron compound.[12][13] This reaction is
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instrumental in constructing biaryl and heteroaryl scaffolds, which are common motifs in
pharmaceutical agents.

Principle & Mechanistic Insight

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[13]

o Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 2-Bromo-6-
fluorobenzamide to form a Pd(ll) intermediate.

o Transmetalation: In the presence of a base, the organic group from the boronic acid (or its
ester) is transferred to the palladium center, displacing the halide.

e Reductive Elimination: The two organic fragments are eliminated from the palladium center,
forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

The choice of ligand, base, and solvent is critical for an efficient reaction, especially with a
sterically hindered and electronically complex substrate like 2-Bromo-6-fluorobenzamide.[14]
[15]

Detailed Experimental Protocol: Suzuki-Miyaura
Coupling

This generalized protocol is based on established procedures for the coupling of ortho-
substituted aryl bromides.[16]

Materials:

2-Bromo-6-fluorobenzamide (1.0 equiv)

Aryl- or Heteroaryl-boronic Acid or Ester (1.2 - 1.5 equiv)

Palladium Catalyst (e.g., Pd(PPhs)a, Pd2(dba)s, or Pd(OACc)2) (1-5 mol%)

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

Base (e.g., K2COs, K3POa4, Cs2CO0s) (2.0 - 3.0 equiv)
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e Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF), often with water (e.g., 4:1
ratio)

Procedure:

e Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir
bar, add 2-Bromo-6-fluorobenzamide (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv),
and the base (2.0-3.0 equiv).

» Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen),
add the palladium catalyst (e.g., Pd(OAc)2) and the phosphine ligand (e.g., SPhos). If using
a pre-formed catalyst like Pd(PPhs)as, add it directly.

o Solvent Addition: Add the anhydrous, degassed solvent system (e.g., 1,4-dioxane/water 4:1)
via syringe.

o Degassing: Seal the vessel and degas the mixture thoroughly by bubbling argon or nitrogen
through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw
cycles. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
[13]

o Reaction: Place the sealed vessel in a preheated oil bath and stir vigorously at the desired
temperature (typically 80-110 °C).

e Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

o Work-up:
o Cool the reaction mixture to room temperature.
o Dilute the mixture with an organic solvent like ethyl acetate (EtOAcC).
o Wash the organic layer sequentially with water and saturated brine.

o Dry the organic layer over anhydrous sodium sulfate (Na2SOa4) or magnesium sulfate
(MgSO0e.), filter, and concentrate under reduced pressure.
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« Purification: Purify the crude residue by flash column chromatography on silica gel to yield
the desired coupled product.

Workflow Diagram: Suzuki-Miyaura Coupling
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Caption: General workflow for the Suzuki-Miyaura coupling reaction.
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Application Protocol 2: Buchwald-Hartwig
Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N
bonds, a transformation that is otherwise challenging to achieve under mild conditions.[17][18]
It allows for the coupling of aryl halides with a vast array of primary and secondary amines,
making it indispensable in pharmaceutical synthesis for introducing nitrogen-containing
functionalities.[19][20]

Principle & Mechanistic Insight

The catalytic cycle is analogous to the Suzuki coupling but involves an amine instead of an
organoboron reagent.[17][21]

o Oxidative Addition: Pd(0) inserts into the C-Br bond of 2-Bromo-6-fluorobenzamide.

o Amine Coordination & Deprotonation: The amine coordinates to the Pd(ll) center. A strong,
non-nucleophilic base deprotonates the coordinated amine to form a palladium-amido
complex.

e Reductive Elimination: The aryl group and the amido ligand are eliminated, forming the
desired C-N bond and regenerating the Pd(0) catalyst.

The choice of a sterically hindered, electron-rich phosphine ligand is paramount to facilitate the
reductive elimination step, which is often rate-limiting.[19] The base must be strong enough to
deprotonate the amine but not so nucleophilic as to cause side reactions.

Detailed Experimental Protocol: Buchwald-Hartwig
Amination

This protocol is a representative procedure for the amination of an aryl bromide.[19][22]
Materials:
e 2-Bromo-6-fluorobenzamide (1.0 equiv)

e Primary or Secondary Amine (1.1 - 1.5 equiv)
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Palladium Catalyst (e.g., Pdz2(dba)s or Pd(OAc)2) (1-5 mol%)
Ligand (e.g., BINAP, XPhos, RuPhos) (2-10 mol%)
Base (e.g., NaOt-Bu, KzPOas, LIHMDS) (1.4 - 2.0 equiv)

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube or reaction vial with the
palladium catalyst, the ligand, and the base (e.g., NaOt-Bu).

Reagent Addition: Add 2-Bromo-6-fluorobenzamide to the tube. If the amine is a solid, add
it at this stage.

Solvent/Amine Addition: Remove the tube from the glovebox. Add the anhydrous, degassed
solvent via syringe, followed by the amine if it is a liquid.

Degassing: Seal the vessel and briefly purge with an inert gas (Argon or Nitrogen). While the
initial setup is under inert atmosphere, a final purge ensures all oxygen is excluded.

Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously
at the required temperature (typically 80-120 °C).

Monitoring: Monitor the reaction's progress via TLC or LC-MS.
Work-up:
o Cool the reaction mixture to room temperature.

o Dilute with ethyl acetate (EtOAc) and filter through a pad of Celite to remove the palladium
catalyst and inorganic salts.

o Transfer the filtrate to a separatory funnel and wash with water and brine.

o Dry the organic layer over anhydrous Na=SOa4, filter, and concentrate under reduced
pressure.
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 Purification: Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram: Buchwald-Hartwig Amination
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Suzuki-Miyaura Coupling

N (Protocol 1)
2-Bromo-6-fluorobenzamide Pd Catalyst, Base Further Functionalization
Intermediate A or Cyclization
[ (Coupled Product) ]—y—’ PARP Inhibitor Core Structure

Heterocyclic Boronic Ester
(e.g., Piperazine-derived)

Click to download full resolution via product page
Caption: Convergent synthesis of a PARP inhibitor core via Suzuki coupling.

This synthetic approach highlights the efficiency of using 2-Bromo-6-fluorobenzamide. By
performing a key C-C bond-forming reaction on this advanced intermediate, chemists can
rapidly assemble complex molecular frameworks, accelerating the drug discovery process. The
benzamide moiety remains intact throughout the sequence, ready to perform its critical binding
function in the final active pharmaceutical ingredient.
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inhibitors for cancer therapy - PubMed [pubmed.ncbi.nim.nih.gov]
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Bromo-6-fluorobenzamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b177151#experimental-protocols-for-using-2-bromo-6-
fluorobenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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